molecular formula C9H10BrNO B1619156 N-(2-bromoethyl)benzamide CAS No. 27110-61-8

N-(2-bromoethyl)benzamide

Cat. No.: B1619156
CAS No.: 27110-61-8
M. Wt: 228.09 g/mol
InChI Key: WCTQETQDPVEMGT-UHFFFAOYSA-N
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Description

N-(2-Bromoethyl)benzamide (C₉H₁₀BrNO) is a benzamide derivative featuring a bromoethyl chain attached to the amide nitrogen. Its structure comprises a benzoyl group (C₆H₅CO-) linked to a 2-bromoethylamine moiety. This compound is primarily utilized in organic synthesis as an alkylating agent due to the reactivity of the bromine atom, which facilitates nucleophilic substitution reactions. Its applications span pharmaceutical intermediates, agrochemicals, and materials science, where its electrophilic properties enable functionalization of target molecules .

Properties

CAS No.

27110-61-8

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

N-(2-bromoethyl)benzamide

InChI

InChI=1S/C9H10BrNO/c10-6-7-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)

InChI Key

WCTQETQDPVEMGT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NCCBr

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCBr

Other CAS No.

27110-61-8

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • N-(2-Chloroethyl)benzamide: Replacing bromine with chlorine reduces leaving-group ability, lowering alkylation reactivity.
  • N-(2-Aminoethyl)benzamide: Substituting bromine with an amino group (-NH₂) eliminates electrophilic reactivity but introduces nucleophilic character. This derivative is used in peptide coupling or as a ligand in metal coordination chemistry .
  • N-(2-Hydroxyethyl)benzamide : The hydroxyl group enhances hydrophilicity, improving aqueous solubility but reducing membrane permeability compared to the bromo analog. This derivative is less reactive in alkylation but may serve as a prodrug precursor .

Table 1: Physicochemical Properties of Selected Benzamide Derivatives

Compound Molecular Weight LogP (Predicted) Reactivity (Alkylation) Key Applications
N-(2-Bromoethyl)benzamide 228.09 g/mol 2.1 High Pharmaceutical synthesis
N-(2-Chloroethyl)benzamide 183.63 g/mol 1.8 Moderate Agrochemicals
N-(2-Aminoethyl)benzamide 164.20 g/mol 0.5 Low Ligand design

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